molecular formula C₁₂H₁₄ClNO₇ B016312 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside CAS No. 157843-41-9

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

Cat. No. B016312
M. Wt: 319.69 g/mol
InChI Key: QURSGHQPKUXLAD-MOBXTKCLSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the preparation of chloromethyl and nitrophenyl derivatives of glucopyranosides and fucopyranosides. For instance, 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside is prepared through a novel route from 2-methylphenyl α-D-glucopyranoside tetraacetate, showcasing a method that could be analogous to the synthesis of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside by substituting the glucopyranoside with a fucopyranoside derivative (Briggs, Haines, & Taylor, 1992).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside is characterized by the presence of a fucopyranoside sugar moiety and a 2-chloro-4-nitrophenyl aromatic group. This structure is pivotal for its biological activity, especially in enzyme inhibition, where the compound acts as a substrate mimic. The exact structure would be elucidated through methods like NMR and MS spectroscopy, as demonstrated in studies involving similar compounds (Kimura et al., 2013).

Scientific Research Applications

  • Briggs, Haines, and Taylor (1992) found that 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside effectively inhibits yeast α-glucosidase, suggesting its potential as an inhibitor for α-glucosidase inhibitors. This discovery can be instrumental in developing treatments for diseases like diabetes, where glucosidase inhibitors are often used (Briggs, Haines, & Taylor, 1992).

  • The purification and characterization of alpha-L-fucosidase from rat liver lysosomes by Opheim and Touster (1977) revealed the enzyme's properties, including its pH optimum, Vmax, and Km. Such studies are crucial for understanding enzyme kinetics and potential therapeutic applications (Opheim & Touster, 1977).

  • Tokutake, Saito, and Yamaji (1992) demonstrated that terminal modified 2-chloro-4-nitrophenyl maltotetraosides are effective substrates for human α-amylase assays. This is significant for biochemical research and clinical diagnostics involving human α-amylase (Tokutake, Saito, & Yamaji, 1992).

  • Jain, Piskorz, and Matta (1992) focused on synthesizing nitrophenyl oligosaccharides containing O-alpha-L-fucopyranosyl units. This work is relevant in the field of carbohydrate chemistry, particularly for synthesizing complex sugar molecules for various applications (Jain, Piskorz, & Matta, 1992).

  • Chawla and Bahl (1974) discovered that P-aminophenyl 1-thio-L-fucopyranoside shows competitive inhibition of clam alpha-L-fucosidase. This finding is important for developing affinity chromatography ligands (Chawla & Bahl, 1974).

Safety And Hazards

Personal protective equipment/face protection should be worn when handling 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation .

Future Directions

The levels of AFU in human serum are a useful marker for diagnosing hepatocellular carcinoma (HCC), being significantly higher in patients with HCC than those with cirrhosis, other malignant neoplasms or control subjects . A highly sensitive and specific assay monitoring the hydrolysis of 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside by AFU has been developed for use in the early diagnosis of HCC . This suggests potential future directions in medical diagnostics.

properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-(2-chloro-4-nitrophenoxy)-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO7/c1-5-9(15)10(16)11(17)12(20-5)21-8-3-2-6(14(18)19)4-7(8)13/h2-5,9-12,15-17H,1H3/t5-,9+,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURSGHQPKUXLAD-MOBXTKCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463539
Record name CNP-AFU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside

CAS RN

157843-41-9
Record name CNP-AFU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JJ Wang, EH Cao - Clinica chimica acta, 2004 - Elsevier
Background: Developing kinetic rate assay kit for α-l-fucosidase (AFU) by using a novel substrate 2-chloro-4-nitrophenyl-α-l-fucopyranoside (CNPF) and clinical implication in the …
Number of citations: 55 www.sciencedirect.com
PK Arora, A Srivastava, SK Garg, VP Singh - Bioresource Technology, 2018 - Elsevier
Chloronitrophenols (CNPs) constitute a group of environmental pollutants that are widely distributed in our surrounding environment due to human based activities. This group of …
Number of citations: 53 www.sciencedirect.com
MA Dkhil, AS Abdel-Baki, F Wunderlich, H Sies… - Veterinary …, 2011 - Elsevier
Coccidiosis with the protozoan parasite Eimeria as the infectious agent causes enormous economic losses, particularly in poultry farms. Here, we investigated the effects of garlic on the …
Number of citations: 128 www.sciencedirect.com
SM Shaarawy, AA Tohamy, SM Elgendy… - … journal of biological …, 2009 - ncbi.nlm.nih.gov
Background—The present study was conducted to investigate the chemopreventive effects of garlic extract and silymarin on N-nitrosodiethylamine (NDEA) and carbon tetrachloride (…
Number of citations: 205 www.ncbi.nlm.nih.gov
HM Yun, JO Ban, KR Park, CK Lee, HS Jeong… - Pharmacology & …, 2014 - Elsevier
The medicinal properties of functionally active organosulfur compounds such as allin, diallyl disulfide, S-allylmercaptocysteine, and S-trityl-l-cysteine isolated from garlic have received …
Number of citations: 169 www.sciencedirect.com

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